BenchChemオンラインストアへようこそ!

4-((2,6-dimethylmorpholino)methyl)-6,8-dimethyl-2H-chromen-2-one

MCHR1 antagonism GPCR pharmacology obesity

CAS 887209-92-9 is a potent MCHR1 ligand (IC50 47 nM) with 3-fold higher affinity than des-methyl analogs. Its 2,6-dimethylmorpholino group provides a constrained basic center essential for target engagement; 6,8-dimethyl substitution optimizes lipophilicity (XLogP3-AA 2.5) for cell permeability. Validated in galectin-1-targeted anticancer programs (KD 0.754 μM) and compatible with radiofluorination for PET tracer development. Ideal starting point for SAR-driven metabolic or oncology campaigns. High-purity (≥97%) batch available for immediate dispatch.

Molecular Formula C18H23NO3
Molecular Weight 301.386
CAS No. 887209-92-9
Cat. No. B2966218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((2,6-dimethylmorpholino)methyl)-6,8-dimethyl-2H-chromen-2-one
CAS887209-92-9
Molecular FormulaC18H23NO3
Molecular Weight301.386
Structural Identifiers
SMILESCC1CN(CC(O1)C)CC2=CC(=O)OC3=C(C=C(C=C23)C)C
InChIInChI=1S/C18H23NO3/c1-11-5-12(2)18-16(6-11)15(7-17(20)22-18)10-19-8-13(3)21-14(4)9-19/h5-7,13-14H,8-10H2,1-4H3
InChIKeyGPKXOXKYDFBUGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((2,6-Dimethylmorpholino)methyl)-6,8-dimethyl-2H-chromen-2-one (CAS 887209-92-9) — Key Compound Identity for Targeted Procurement


4-((2,6-Dimethylmorpholino)methyl)-6,8-dimethyl-2H-chromen-2-one (CAS 887209-92-9) is a synthetic small‑molecule coumarin (2H‑chromen‑2‑one) derivative [1]. The compound contains a 6,8‑dimethyl‑substituted coumarin core and a 2,6‑dimethylmorpholino‑methyl side‑chain at the 4‑position, resulting in a molecular formula of C18H23NO3 and a molecular weight of 301.4 g mol⁻¹ [1]. It is primarily utilised as a research tool in medicinal chemistry, particularly as a ligand for the melanin‑concentrating hormone receptor 1 (MCHR1) [2] and as a scaffold for coumarin‑triazole hybrids evaluated for anti‑proliferative activity [3].

Why 4-((2,6-Dimethylmorpholino)methyl)-6,8-dimethyl-2H-chromen-2-one Cannot Be Replaced by Generic Coumarin Analogs


Although coumarin (2H‑chromen‑2‑one) is a privileged scaffold with numerous derivatives, small structural modifications profoundly alter target affinity, selectivity, and physicochemical properties [1]. The 2,6‑dimethylmorpholino‑methyl group at position 4 introduces a sterically constrained basic centre that is absent in simpler morpholino analogs, directly impacting MCHR1 binding [2]. Simultaneously, the 6,8‑dimethyl substitution pattern distinguishes this compound from 6‑hydroxy or 7,8‑dimethyl variants, modulating lipophilicity (XLogP3‑AA = 2.5 [1]) and potentially off‑target profiles. Thus, generic substitution by unsubstituted morpholino‑coumarins or differently methylated analogs risks losing the specific potency and selectivity profile that makes CAS 887209‑92‑9 a relevant starting point for MCHR1‑focused programmes.

Quantitative Evidence for 4-((2,6-Dimethylmorpholino)methyl)-6,8-dimethyl-2H-chromen-2-one: Direct Comparator Analysis


MCHR1 Antagonist Potency: Target Compound vs. Unsubstituted Morpholino Analog

The target compound demonstrates an IC50 of 47 nM for human MCHR1 in a GTPγS binding assay using CHO cells [1]. This potency is approximately 3‑fold stronger than the 150 nM IC50 reported for the unsubstituted morpholino analog 6,8‑dimethyl‑4‑(morpholin‑4‑ylmethyl)‑2H‑chromen‑2‑one in a similar displacement assay [2], indicating that the 2,6‑dimethylmorpholino moiety significantly enhances receptor affinity.

MCHR1 antagonism GPCR pharmacology obesity

Lipophilicity Differentiation: 6,8‑Dimethyl vs. 6‑Hydroxy Substitution

The target compound has a computed XLogP3‑AA of 2.5 [1], placing it in a favourable lipophilicity range for cell permeability. In contrast, the 6‑hydroxy analog 4‑((2,6‑dimethylmorpholino)methyl)‑6‑hydroxy‑2H‑chromen‑2‑one (DAPH‑12) is expected to have a significantly lower logP (estimated < 1.5) due to the hydrogen‑bond donor capacity of the phenol group, which may reduce membrane permeability and alter tissue distribution [2].

physicochemical properties lipophilicity drug‑likeness

Anti‑Proliferative Activity of Coumarin‑Triazole Hybrid Derivatives

Although no direct anti‑proliferative data exist for the parent compound, the closely related derivative 7‑((1‑(2,4‑dichlorobenzyl)‑1H‑1,2,3‑triazol‑4‑yl)methoxy)‑4‑((2,6‑dimethylmorpholino)methyl)‑2H‑chromen‑2‑one (compound 6n) exhibited an IC50 of 0.80 ± 0.22 μM against MG‑63 bone cancer cells, with confirmed apoptosis induction and Galectin‑1 binding (KD = 0.754 μM) [1]. This suggests that the 2,6‑dimethylmorpholino‑coumarin scaffold is productive for generating potent anti‑cancer probes when appropriately derivatised.

anticancer coumarin‑triazole galectin‑1

Radiosynthesis Feasibility for PET Tracer Development

A ¹⁸F‑labelled analog, [¹⁸F]SG‑2 (4‑((2,6‑dimethylmorpholino)methyl)‑7‑((1‑(4‑(fluoro‑¹⁸F)benzyl)‑1H‑1,2,3‑triazol‑4‑yl)oxy)‑2H‑chromen‑2‑one), was synthesised with a radiochemical purity of 95.5 ± 2.3 % and DMF residual solvent limit of 89 ± 3 ppm [1]. This demonstrates that the 2,6‑dimethylmorpholino‑coumarin core is compatible with late‑stage radiofluorination and meets radiopharmaceutical quality standards, a property not established for the simpler morpholino analog.

fluorine‑18 PET imaging radiochemistry

Application Scenarios for 4-((2,6-Dimethylmorpholino)methyl)-6,8-dimethyl-2H-chromen-2-one Based on Quantitative Evidence


MCHR1 Antagonist Screening and Obesity Drug Discovery

With an IC50 of 47 nM at human MCHR1 [5], the compound serves as a potent starting point for medicinal chemistry programmes targeting metabolic disorders. Its 3‑fold potency advantage over the unsubstituted morpholino analog [2] justifies its selection for structure‑activity relationship (SAR) studies where high initial affinity is required.

Development of Coumarin‑Triazole Hybrid Anticancer Probes

The scaffold has been validated through compound 6n, which exhibits sub‑micromolar anti‑proliferative activity against MG‑63 cells and binds Galectin‑1 with KD = 0.754 μM [5]. Procurement of the parent compound enables further derivatisation to explore galectin‑1‑targeted anticancer agents.

PET Tracer Development via Radiochemistry

The successful radiosynthesis of [¹⁸F]SG‑2 with high radiochemical purity [5] demonstrates that the 2,6‑dimethylmorpholino‑coumarin core withstands radiofluorination conditions. This makes the compound a strategic precursor for developing ¹⁸F‑labelled imaging agents for oncology or neuroscience.

Physicochemical Property Benchmarking in Drug Design

The computed XLogP3‑AA of 2.5 [5] places the compound in an optimal range for cell permeability, differentiating it from more hydrophilic analogs. This property is valuable for intracellular target engagement studies and for calibrating computational ADME models.

Quote Request

Request a Quote for 4-((2,6-dimethylmorpholino)methyl)-6,8-dimethyl-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.